Nedocromil

Descripción

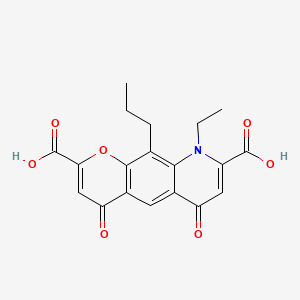

Structure

3D Structure

Propiedades

IUPAC Name |

9-ethyl-4,6-dioxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO7/c1-3-5-9-16-10(13(21)7-12(18(23)24)20(16)4-2)6-11-14(22)8-15(19(25)26)27-17(9)11/h6-8H,3-5H2,1-2H3,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTOOFIXOKYGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=O)C=C(N2CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101626-68-0 (calcium salt (1:1)), 69049-74-7 (di-hydrochloride salt) | |

| Record name | Nedocromil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069049736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023356 | |

| Record name | Nedocromil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nedocromil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.59e-02 g/L | |

| Record name | Nedocromil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00716 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nedocromil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69049-73-6 | |

| Record name | Nedocromil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69049-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nedocromil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069049736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nedocromil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00716 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nedocromil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69049-73-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEDOCROMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B535E0BN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nedocromil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

299 °C | |

| Record name | Nedocromil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00716 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nedocromil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Deep Dive into the Core Mechanisms of Nedocromil Sodium: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the foundational research on nedocromil sodium. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the signaling pathways and experimental workflows associated with this anti-inflammatory agent.

This compound sodium, a pyranoquinolone derivative, is recognized for its role as a mast cell stabilizer in the management of allergic and inflammatory conditions such as asthma and allergic conjunctivitis.[1][2] Its therapeutic effects are underpinned by a multi-faceted mechanism of action that extends beyond mast cell stabilization to encompass the inhibition of a variety of inflammatory cells, modulation of sensory nerve responses, and interaction with ion channels.[3][4][5][6] This guide delves into the core basic research that has elucidated these mechanisms.

Inhibition of Inflammatory Cell Function

This compound sodium exerts a significant inhibitory effect on a wide array of inflammatory cells implicated in the allergic cascade, including mast cells, eosinophils, neutrophils, macrophages, monocytes, and platelets.[3][6][7] Its action curtails the release of pro-inflammatory mediators such as histamine, prostaglandin D2, and leukotriene C4.[3][6]

Eosinophils play a crucial role in the pathogenesis of asthma and allergic responses. This compound sodium has been shown to modulate several key functions of these cells.

Table 1: Quantitative Effects of this compound Sodium on Eosinophil Function

| Parameter Measured | Cell Type | Stimulant | This compound Sodium Concentration | % Inhibition / Effect | Reference |

| Change in Cell Density | Human Peripheral Blood Eosinophils | Culture in Endothelial Cell Conditioned Medium | 10 µM | 29.2% reduction in low-density eosinophils | [8] |

| Leukotriene C4 (LTC4) Secretion | Human Peripheral Blood Eosinophils | Calcium Ionophore | 1 µM | 36.8% inhibition | [8] |

| Leukotriene C4 (LTC4) Secretion | Human Peripheral Blood Eosinophils | Calcium Ionophore | 10 µM | 55.3% inhibition | [8] |

| Chemotaxis towards FMLP and NAF/IL-8 | GM-CSF Primed Human Eosinophils | FMLP and NAF/IL-8 | IC50 ~1-10 nM | ~60% inhibition | [9] |

| Chemotaxis towards FMLP and NAF/IL-8 | IL-3 Primed Human Eosinophils | FMLP and NAF/IL-8 | IC50 ~1 nM | Complete inhibition | [9] |

| Chemotaxis towards C5a | Human Eosinophils | C5a | IC50 ~10-100 nM | Significant inhibition | [9] |

| Eosinophil Activation (Cytotoxicity Assays) | Human Eosinophils | Platelet Activating Factor (PAF) | 0.1 µM (optimal) | Dose-dependent inhibition | [10] |

This protocol is based on the methodology described in the study of this compound sodium's effect on eosinophil density and leukotriene synthesis.[8]

Objective: To assess the effect of this compound sodium on the change in eosinophil cell density and the secretion of LTC4 in vitro.

Methodology:

-

Eosinophil Isolation: Purify normal density (>1.095 gm/ml) human peripheral blood eosinophils from healthy donors.

-

Cell Culture: Culture the purified eosinophils for 24 hours in a 50% conditioned medium from cow pulmonary arterial endothelial cells.

-

Treatment: Incubate the cultured eosinophils in the presence or absence of this compound sodium (e.g., 10 µM for density change; 1 µM and 10 µM for LTC4 secretion).

-

Density Assessment: After 24 hours, determine the percentage of eosinophils with a density less than 1.085 gm/ml.

-

LTC4 Secretion Assay:

-

Activate eosinophils with a calcium ionophore.

-

Measure the concentration of secreted LTC4 in the cell supernatant using an appropriate immunoassay.

-

-

Data Analysis: Compare the results from this compound-treated samples to the control samples to determine the percentage of inhibition.

Modulation of Sensory Nerves and Chloride Channels

Beyond its effects on inflammatory cells, this compound sodium also demonstrates a capacity to modulate sensory nerve function and ion channel activity.

Studies have shown that this compound sodium can reduce neurogenic itch and flare in human skin, suggesting a mechanism involving the modulation of sensory neurone activation or conduction.[4] One proposed mechanism is the interference with the release or actions of neuropeptides like calcitonin gene-related peptide (CGRP).[4]

Table 2: Quantitative Effects of this compound Sodium on Neurogenic Responses

| Parameter Measured | Tissue | Stimulant | This compound Sodium Concentration | % Inhibition / Effect | Reference |

| Itch Scores | Human Skin (volar forearm) | Histamine (1 µM and 300 nM) | 2% (introduced by iontophoresis) | ~74.0% reduction | [4] |

| Flare Areas | Human Skin (volar forearm) | Histamine (1 µM and 300 nM) | 2% (introduced by iontophoresis) | ~65% reduction | [4] |

This protocol is based on the methodology used to investigate this compound sodium's effect on sensory nerve function.[4]

Objective: To evaluate the inhibitory effect of this compound sodium on histamine-induced itch and flare responses in human skin.

Methodology:

-

Drug Administration: Introduce 2% this compound sodium or a water control into the volar forearm skin of non-atopic volunteers using iontophoresis (8 mC).

-

Histamine Injection: After a 10-minute interval, inject histamine (20 µl of 1 µM and 300 nM) intradermally at the same site.

-

Itch Assessment: Assess itch intensity every 20 seconds for 5 minutes using a visual analogue scale.

-

Weal and Flare Measurement: At 10 minutes post-injection, measure the weal and flare areas and the mean blood flux within the flare using scanning laser Doppler imaging.

-

Data Analysis: Compare the itch scores and flare areas between the this compound sodium-treated and control sites.

A key aspect of this compound sodium's mechanism of action appears to be its ability to modulate chloride channels.[5][11][12] Research suggests that it can inhibit chloride ion flux in mast cells, epithelial cells, and neurons.[12] This action may be a unifying hypothesis explaining its effects on a range of cell types involved in asthma.[12] Electrophysiological studies have demonstrated that this compound sodium can block the ICln chloride channel in mouse 3T3 fibroblasts, and it was found to be more potent and efficacious than sodium cromoglycate in this regard.[11] The inhibition of chloride channels in mast cells is thought to prevent the sustained calcium influx required for degranulation and mediator release.[11]

Conclusion

The basic research studies on this compound sodium reveal a complex and multifaceted mechanism of action. While its role as a mast cell stabilizer is well-established, its inhibitory effects on eosinophils and other inflammatory cells, coupled with its ability to modulate sensory nerve function and chloride channels, highlight its broad anti-inflammatory profile. For researchers and drug development professionals, a thorough understanding of these core mechanisms is crucial for identifying new therapeutic applications and developing next-generation anti-inflammatory agents. The quantitative data and experimental protocols presented in this guide offer a solid foundation for future research in this area.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound sodium inhibits histamine-induced itch and flare in human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of chloride channel modulation in the mechanism of action of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C19H17NO7 | CID 50294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [Basic research on this compound sodium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of eosinophil density change and leukotriene C4 generation by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of cytokine-primed eosinophil chemotaxis by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of this compound sodium on human eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Chloride transport and the actions of this compound sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Nedocromil on Inflammatory Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nedocromil sodium is a pyranoquinolone derivative recognized for its anti-inflammatory properties, particularly in the management of allergic and inflammatory conditions such as asthma and allergic conjunctivitis.[1] Its therapeutic efficacy stems from a multi-faceted mechanism of action that targets a variety of key inflammatory cells. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its effects on mast cells, eosinophils, neutrophils, macrophages, and lymphocytes. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved.

Mast Cells: Stabilization and Inhibition of Mediator Release

This compound is widely characterized as a mast cell stabilizer, inhibiting their degranulation and the subsequent release of a cascade of inflammatory mediators.[1][2] This action is crucial in mitigating the immediate hypersensitivity response.

Quantitative Effects on Mast Cells

| Cell Type | Stimulus | Mediator/Effect Measured | This compound Concentration | Inhibition | Reference |

| Human Lung Mast Cells | IgE-dependent | Histamine Release | 5 x 10⁻⁶ M | IC30 | [3] |

| Rat Peritoneal Mast Cells (RPMCs) | Immunologic/Non-immunologic (Compound 48/80) | TNF-α Release | 10⁻¹²⁵–10⁻³ M | Inhibitory | [4] |

| Rat Peritoneal Mast Cells (RPMCs) co-cultured with 3T3 fibroblasts | Immunologic/Non-immunologic (Compound 48/80) + IL-2 | Histamine Release | 10⁻⁵ M | Inhibitory | [4] |

| Rat Peritoneal Mast Cells | Compound 48/80 or Anti-IgE | Histamine and Serotonin Release | 10⁻⁸–10⁻⁷ M | Effective | [5] |

Experimental Protocols

Histamine Release Assay from Human Lung Mast Cells [3]

-

Cell Source: Human lung tissue obtained from surgical procedures.

-

Cell Isolation: Mast cells were dispersed from lung tissue by enzymatic digestion.

-

Stimulation: Cells were challenged with an IgE-dependent stimulus.

-

Intervention: Cells were pre-incubated with varying concentrations of this compound sodium.

-

Endpoint Measurement: Histamine content in the supernatant was quantified, likely using fluorometric or enzymatic assays. The concentration of this compound causing 30% inhibition (IC30) was determined.

TNF-α Release from Rat Peritoneal Mast Cells [4]

-

Cell Source: Peritoneal lavage from rats.

-

Stimulation: Mast cells were stimulated with either immunologic (e.g., antigen) or non-immunologic (e.g., compound 48/80) agents.

-

Intervention: Cells were treated with a range of this compound sodium concentrations.

-

Endpoint Measurement: TNF-α levels in the cell culture supernatant were measured, likely using an enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways in Mast Cells

A key mechanism underlying this compound's stabilizing effect on mast cells is the inhibition of chloride ion channels.[6][7] This modulation of ion flux is thought to interfere with the cellular activation processes that lead to degranulation.

Caption: this compound's inhibition of chloride channels in mast cells.

Eosinophils: Inhibition of Activation, Chemotaxis, and Mediator Release

Eosinophils are critical players in the pathogenesis of allergic inflammation. This compound effectively suppresses multiple aspects of eosinophil function, thereby limiting their contribution to the inflammatory cascade.

Quantitative Effects on Eosinophils

| Effect Measured | Stimulus | This compound Concentration | Inhibition | Reference |

| Complement (C3b) and IgG (Fc) Rosette Enhancement | fMLP | ~5 x 10⁻⁹ M | IC50 | [3] |

| Cytotoxicity Enhancement | fMLP | Comparable to rosette inhibition | Inhibitory | [3] |

| Mac-1 Expression | PAF | 10⁻⁷ M and 10⁻⁵ M | Significant suppression | [8] |

| Chemotaxis | PAF | 10⁻⁷ M and 10⁻⁵ M | Dose-dependent suppression | [8] |

| Chemotaxis (GM-CSF primed) | FMLP and NAF/IL-8 | ~1-10 nmol/L | IC50 (~60% inhibition) | [9] |

| Chemotaxis (IL-3 primed) | FMLP and NAF/IL-8 | ~1 nmol/L | IC50 (complete inhibition) | [9] |

| LTC4 Release | fMLP | Not specified | Inhibitory (preliminary data) | [10] |

| LTC4 Synthesis | Calcium Ionophore | 1 µmol/L and 10 µmol/L | Significant inhibition | [11] |

| Change in Cell Density (in vitro culture) | Endothelial cell conditioned medium | 10 µmol/L | Significant inhibition | [11] |

| Chemotaxis | PAF | ~10⁻⁶ M | IC50 | [12] |

| Chemotaxis | LTB4 | ~10⁻⁷ M | IC50 | [12] |

Experimental Protocols

Eosinophil Adherence (Rosette) Assay [3]

-

Cell Source: Purified human eosinophils from peripheral blood.

-

Stimulation: Cells were stimulated with N-formylmethionine-leucyl-phenylalanine (fMLP) to enhance receptor expression.

-

Intervention: Eosinophils were pre-incubated with this compound sodium.

-

Endpoint Measurement: The ability of eosinophils to form rosettes with sheep erythrocytes coated with C3b or IgG was quantified, serving as a measure of complement and Fc receptor activation.

-

Cell Source: Purified human eosinophils.

-

Chemoattractants: Various chemoattractants such as platelet-activating factor (PAF), leukotriene B4 (LTB4), fMLP, or neutrophil-activating factor/interleukin-8 (NAF/IL-8) were used. In some experiments, eosinophils were primed with cytokines like GM-CSF or IL-3.[9]

-

Apparatus: A Boyden chamber or similar microchemotaxis chamber was likely used, with the chemoattractant in the lower compartment and eosinophils in the upper compartment, separated by a microporous membrane.

-

Intervention: this compound sodium was added to the eosinophil suspension.

-

Endpoint Measurement: The number of eosinophils that migrated through the membrane towards the chemoattractant was counted microscopically.

Experimental Workflow for Eosinophil Chemotaxis Inhibition

Caption: Workflow for assessing this compound's effect on eosinophil chemotaxis.

Neutrophils: Modulation of Activation and Chemotaxis

This compound also demonstrates inhibitory effects on neutrophil functions, which are implicated in the more severe and chronic forms of airway inflammation.

Quantitative Effects on Neutrophils

| Effect Measured | Stimulus | This compound Concentration | Inhibition | Reference |

| Complement (C3b) and IgG (Fc) Rosette Enhancement | fMLP | ~5 x 10⁻⁹ M | IC50 | [3] |

| Cytotoxicity Enhancement | fMLP | Comparable to rosette inhibition | Inhibitory | [3] |

| Histamine-Releasing Activity (HRA-N) Generation | Not specified | 1.5 x 10⁻⁸ M | IC50 | [13] |

| Chemotaxis | PAF | ~10⁻⁸ M | IC50 | [12] |

| Chemotaxis | ZAS | ~10⁻⁷–10⁻⁶ M | IC50 | [12] |

| Chemotaxis | fMLP | ~10⁻⁷ M | IC50 | [12] |

| Chemotaxis | LTB4 | ~10⁻⁶ M | IC50 | [12] |

| Superoxide Anion Production | fMLP (10nM) | 300 µM | ~80% inhibition | [14] |

Experimental Protocols

Neutrophil Chemotaxis Assay [12]

-

Cell Source: Purified human neutrophils from peripheral blood.

-

Chemoattractants: A panel of chemoattractants including PAF, zymosan-activated serum (ZAS), fMLP, and LTB4 were utilized.

-

Apparatus: A Boyden chamber assay was employed.

-

Intervention: Neutrophils were treated with this compound sodium or sodium cromoglycate for comparison.

-

Endpoint Measurement: The number of migrated neutrophils was quantified to determine the inhibitory concentration 50% (IC50).

HRA-N Generation Assay [13]

-

Cell Source: Human peripheral blood neutrophils.

-

Intervention: Neutrophils were incubated with various concentrations of this compound sodium.

-

Endpoint Measurement: The supernatant, containing neutrophil-derived histamine-releasing activity (HRA-N), was collected. The ability of this supernatant to induce serotonin release from rat basophil leukemia (RBL) cells was then measured as an indicator of HRA-N activity.

Logical Relationship of this compound's Action on Neutrophils

Caption: this compound's multifaceted inhibition of neutrophil functions.

Macrophages and Lymphocytes: Modulating the Broader Immune Response

This compound's influence extends to macrophages and lymphocytes, cells that orchestrate the chronic inflammatory response and immune memory.

Quantitative Effects on Macrophages and Lymphocytes

| Cell Type | Stimulus | Effect Measured | this compound Concentration | Inhibition | Reference | |---|---|---|---|---| | Human Alveolar Macrophages (from asthmatics) | LTC4 or LTE4 | LTB4 and 5-HETE formation | 10⁻⁴ M | Decreased |[15] | | Murine Lymphocytes | Mitogen or Antigen | Proliferative Response | 10⁻⁸–10⁻⁶ M | Inhibitory |[16] | | Murine T-cells | Mitogen | IL-2 and TNF production | Not specified | Interfered |[16] | | Murine T-cells | Not specified | Adhesion to laminin and fibronectin | Not specified | Interfered |[16] |

Experimental Protocols

Macrophage Mediator Release Assay [15]

-

Cell Source: Alveolar macrophages obtained from bronchoalveolar lavage of asthmatic patients.

-

Stimulation: Cells were incubated with sulfidopeptide leukotrienes (LTC4 or LTE4).

-

Intervention: this compound sodium was added to the cell cultures.

-

Endpoint Measurement: The release of LTB4 and the intracellular concentration of 5-HETE were quantified, likely using high-performance liquid chromatography (HPLC).

Lymphocyte Proliferation Assay [16]

-

Cell Source: Murine lymphocytes.

-

Stimulation: Cells were stimulated with a mitogen (e.g., phytohemagglutinin) or a specific antigen.

-

Intervention: The cells were cultured in the presence of varying concentrations of this compound sodium.

-

Endpoint Measurement: Cell proliferation was assessed, likely by measuring the incorporation of radiolabeled thymidine (e.g., ³H-thymidine) into newly synthesized DNA.

Signaling Pathways in T-Lymphocytes

This compound's effects on T-cells may be linked to its ability to inhibit the increase in cytosolic calcium that is a critical early step in T-cell activation.[16]

Caption: Proposed mechanism of this compound's action on T-cell activation.

Effects on Epithelial Cells

Beyond classic immune cells, this compound also acts on bronchial epithelial cells, which are now recognized as active participants in airway inflammation.

Quantitative Effects on Epithelial Cells

| Cell Type | Stimulus | Mediator/Effect Measured | this compound Concentration | Inhibition | Reference | |---|---|---|---|---| | Human Bronchial Epithelial Cells | Ozone (10-50 ppb) | TNF-α, GM-CSF, sICAM-1 release | 10⁻⁵ M | Reduced |[4] | | Human Bronchial Epithelial Cells | IL-1β | IL-8 release | Dose-dependent (up to 10⁻⁵ M) | Reduced |[17] | | Human Bronchial Epithelial Cells | IL-1 | GM-CSF release | 10⁻⁵ M | >40% reduction |[18] |

Experimental Protocols

Cytokine Release from Human Bronchial Epithelial Cells [4][17][18]

-

Cell Source: Cultured human bronchial epithelial cells.

-

Stimulation: Cells were exposed to inflammatory stimuli such as ozone, Interleukin-1 beta (IL-1β), or Interleukin-1 (IL-1).

-

Intervention: The cell cultures were treated with this compound sodium.

-

Endpoint Measurement: The levels of various cytokines and soluble adhesion molecules (TNF-α, GM-CSF, sICAM-1, IL-8) in the culture supernatant were quantified using ELISA. For IL-8, mRNA expression was also assessed by Northern blot analysis.[17]

Conclusion

This compound sodium exerts a broad spectrum of anti-inflammatory effects by targeting multiple key inflammatory cells. Its primary mechanism involves the stabilization of mast cells and the inhibition of mediator release, but its therapeutic utility is significantly enhanced by its ability to suppress the activation, chemotaxis, and effector functions of eosinophils, neutrophils, macrophages, and lymphocytes. Furthermore, its action on bronchial epithelial cells to reduce pro-inflammatory cytokine production highlights its role in modulating the entire inflammatory microenvironment of the airways. A central theme across several cell types appears to be the modulation of ion channels, particularly chloride channels, and the subsequent interference with calcium-dependent activation pathways. This comprehensive, multi-cellular inhibitory profile underscores the clinical efficacy of this compound in managing chronic inflammatory airway diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effect of this compound sodium on mediator release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound sodium (Tilade) on the activation of human eosinophils and neutrophils and the release of histamine from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Effect of this compound sodium on the compound exocytosis of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chloride transport and the actions of this compound sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. [A mechanism for the anti-inflammatory effect of this compound; inhibition of both adhesion molecule expression on eosinophils and endothelial cells, and eosinophil chemotactic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of cytokine-primed eosinophil chemotaxis by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of this compound sodium on human eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of eosinophil density change and leukotriene C4 generation by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of neutrophil and eosinophil induced chemotaxis by this compound sodium and sodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neutrophils and mast cells: this compound sodium inhibits the generation of neutrophil-derived histamine-releasing activity (HRA-N) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of this compound sodium on sulfidopeptide leukotrienes-stimulated human alveolar macrophages in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound sodium inhibits T-cell function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protective effect of this compound sodium on the interleukin-1-induced production of interleukin-8 in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protective effect of this compound sodium on the IL1-induced release of GM-CSF from cultured human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Nedocromil: A Technical Guide to its Core Effects on Mast Cells and Eosinophils

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nedocromil sodium is an anti-inflammatory agent recognized for its therapeutic efficacy in allergic and inflammatory conditions, particularly asthma.[1][2] Its clinical benefits are largely attributed to its modulatory effects on key effector cells of the allergic cascade: mast cells and eosinophils. This technical guide provides an in-depth examination of the primary mechanisms of action of this compound on these two cell types. It consolidates quantitative data from various in vitro and in vivo studies, details the experimental protocols used to derive these findings, and visualizes the key cellular pathways and experimental workflows. The primary mode of action for this compound is its capacity to inhibit the activation of these inflammatory cells.[3]

Primary Effects of this compound on Mast Cells

This compound is widely classified as a mast cell stabilizer.[4][5][6] Its fundamental action is the inhibition of mast cell degranulation, thereby preventing the release of a plethora of pre-formed and newly synthesized inflammatory mediators that orchestrate the allergic response.[1][4]

Mechanism of Action: Inhibition of Mediator Release

This compound effectively inhibits the release of inflammatory mediators such as histamine, prostaglandin D2 (PGD2), and leukotriene C4 (LTC4) from mast cells following immunological (e.g., IgE-dependent) and non-immunological stimuli.[1][7] This inhibitory effect is observed in mast cells from various sources, including human lung and bronchoalveolar lavage fluid.[8] While the precise molecular mechanism is not fully elucidated, evidence suggests that this compound's ability to inhibit chloride ion flux in mast cells may play a crucial role in preventing degranulation.[9] It suppresses the release of both histamine and serotonin in a parallel, concentration-dependent manner.[7]

Quantitative Data: Mast Cell Inhibition

The inhibitory potency of this compound on mast cell mediator release has been quantified in several studies. The following table summarizes key findings.

| Parameter Measured | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |

| Histamine Release | Human Lung Mast Cells | IgE-dependent | 5 x 10⁻⁶ M | IC30 (30% inhibition) | [3] |

| Histamine & Serotonin Release | Rat Peritoneal Mast Cells | Compound 48/80 or anti-IgE | 10⁻⁸ to 10⁻⁷ M | Lowest effective concentration | [7] |

| Histamine Release (IL-2 enhanced) | Rat Peritoneal Mast Cells | anti-rat IgE or Compound 48/80 | 10⁻⁵ M | 30-50% inhibition | [10] |

| Spontaneous Histamine Release (long-term culture with IL-2) | Rat Peritoneal Mast Cells | Interleukin-2 (IL-2) | 10⁻⁵ M | Complete abolishment of IL-2 enhanced release | [10] |

| Basal Histamine Release (long-term culture) | Rat Peritoneal Mast Cells | None | 10⁻⁵ M | 23% decrease | [10] |

Experimental Protocols: Mast Cell Activation Assays

The data presented above were derived from established experimental protocols designed to measure mast cell activation and degranulation.

Protocol 1: IgE-Dependent Histamine Release from Human Lung Mast Cells [3]

-

Cell Isolation: Mast cells are obtained from human lung tissue by enzymatic digestion and purified.

-

Sensitization: Cells can be passively sensitized overnight with patient sera containing specific IgE.[11]

-

Stimulation: IgE-dependent histamine release is induced by challenging the cells with an appropriate allergen or anti-IgE antibodies.

-

Inhibition: Cells are pre-incubated with varying concentrations of this compound sodium before the addition of the stimulant.

-

Quantification: Released histamine in the supernatant is measured, often using high-performance liquid chromatography (HPLC) or fluorometric assays.[7] The percentage of inhibition is calculated by comparing the histamine release in the presence and absence of this compound.

Protocol 2: Mediator Release from Rat Peritoneal Mast Cells [7]

-

Cell Isolation: Peritoneal mast cells are collected from rats by peritoneal lavage. The cells are then purified.

-

Pre-incubation: Purified mast cells are pre-incubated with or without this compound sodium for a short period (e.g., 5 minutes).

-

Stimulation: A secretagogue such as compound 48/80 or anti-IgE is added to the cell suspension.

-

Analysis: The release of mediators like histamine and serotonin into the medium is quantified using HPLC. Cellular heparin content, another marker of degranulation, can be assayed by cytofluorometry using a fluorescent dye like berberine.

Visualization: this compound's Inhibition of Mast Cell Degranulation

The following diagram illustrates the inhibitory effect of this compound on the mast cell degranulation cascade.

Caption: this compound inhibits the mast cell activation cascade, blocking degranulation.

Primary Effects of this compound on Eosinophils

This compound exerts significant inhibitory effects on multiple aspects of eosinophil function, contributing to its anti-inflammatory profile. These effects extend beyond simple stabilization to include modulation of cell activation, migration, and effector functions.

Mechanism of Action: Multi-faceted Inhibition of Eosinophil Function

This compound's impact on eosinophils is comprehensive:

-

Inhibition of Activation: It is a potent inhibitor of eosinophil activation induced by various stimuli.[3] This includes preventing the enhancement of complement (C3b) and IgG (Fc) rosette formation stimulated by fMLP.[3]

-

Suppression of Chemotaxis: this compound inhibits the migration of eosinophils toward several chemoattractants.[12] It effectively suppresses PAF-induced eosinophil chemotactic activities.[13]

-

Reduction of Cytotoxicity: The drug inhibits the fMLP-enhanced cytotoxicity of eosinophils against parasites like Schistosoma mansoni.[3]

-

Inhibition of Mediator Synthesis: this compound significantly inhibits the generation of leukotriene C4 (LTC4) by eosinophils.[14]

-

Modulation of Adhesion Molecules: It suppresses the expression of the adhesion molecule Mac-1 on PAF-stimulated eosinophils and key adhesion molecules (E-selectin, ICAM-1) on endothelial cells, which are crucial for eosinophil trafficking to inflammatory sites.[13]

-

Inhibition of Eosinophil Survival: this compound can induce a dose-related inhibition of eosinophil survival that has been primed by human epithelial cell conditioned media.[15]

Quantitative Data: Eosinophil Inhibition

The following table summarizes key quantitative findings on this compound's effects on eosinophils.

| Parameter Measured | Cell Type/Model | Stimulant/Condition | This compound Concentration | Observed Effect | Reference |

| Complement (C3b) & IgG (Fc) Rosettes | Human Eosinophils | fMLP | ~5 x 10⁻⁹ M | IC50 (50% inhibition) | [3] |

| Chemotaxis of GM-CSF primed eosinophils | Human Eosinophils | FMLP and NAF/IL-8 | ~1 to 10 nmol/L | IC50 (~60% inhibition) | [12][16] |

| Chemotaxis of IL-3 primed eosinophils | Human Eosinophils | FMLP and NAF/IL-8 | ~1 nmol/L | IC50 (complete inhibition) | [12][16] |

| Chemotaxis | Human Eosinophils | C5a | ~10 to 100 nmol/L | IC50 | [12][16] |

| LTC4 Generation | Human Peripheral Blood Eosinophils | Calcium ionophore | 1 µmol/L | 3.8 ng/ml -> 2.4 ng/ml | [14] |

| LTC4 Generation | Human Peripheral Blood Eosinophils | Calcium ionophore | 10 µmol/L | 3.8 ng/ml -> 1.7 ng/ml | [14] |

| Mac-1 Expression | PAF-induced Human Eosinophils | PAF | 10⁻⁵ M and 10⁻⁷ M | Significant suppression | [13] |

| Eosinophil Survival (primed by mucosa HECM) | Human Blood Eosinophils | HECM | 10⁻⁵ M | ~16.7% inhibition | [15] |

Experimental Protocols: Eosinophil Function Assays

Protocol 1: Eosinophil Chemotaxis Assay (Boyden Chamber) [12][17]

-

Cell Isolation: Eosinophils are isolated from the peripheral blood of normal or allergic donors.

-

Priming (Optional): Cells may be pre-incubated with cytokines like GM-CSF or IL-3 to prime them for an enhanced chemotactic response.

-

Assay Setup: A Boyden chamber is used, which consists of upper and lower wells separated by a microporous filter. The eosinophil suspension is placed in the upper chamber, and the chemoattractant (e.g., FMLP, C5a) is placed in the lower chamber.

-

Inhibition: this compound is added at various concentrations, typically to the upper chamber with the cells.

-

Incubation: The chamber is incubated for a set period (e.g., 1-3 hours) at 37°C to allow cells to migrate through the filter toward the chemoattractant.[18][19]

-

Quantification: The number of migrated cells on the lower side of the filter is counted microscopically or by using automated cell counting methods. The chemotactic index is calculated to express the migratory response.[18]

Protocol 2: Eosinophil Cytotoxicity Assay [3]

-

Target Preparation: Schistosomula of Schistosoma mansoni are coated with complement.

-

Cell Preparation: Purified eosinophils are pre-incubated with a stimulant (e.g., fMLP) in the presence or absence of this compound.

-

Co-incubation: The activated eosinophils are incubated with the complement-coated schistosomula.

-

Assessment: Cytotoxicity is determined by measuring the percentage of dead schistosomula, often assessed by microscopy and vital staining.

Protocol 3: Leukotriene C4 (LTC4) Generation Assay [14]

-

Cell Preparation: Purified human peripheral blood eosinophils are used.

-

Incubation: Cells are incubated with this compound at various concentrations.

-

Stimulation: LTC4 synthesis is triggered by adding a calcium ionophore (e.g., A23187).

-

Quantification: The amount of LTC4 secreted into the cell supernatant is measured, typically by enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Visualization: this compound's Broad Effects on Eosinophils

This diagram illustrates the multiple inhibitory actions of this compound on eosinophil function.

Caption: this compound inhibits multiple stages of eosinophil activity.

Conclusion

This compound sodium exhibits a dual inhibitory action on two of the most critical cell types in allergic inflammation. Its ability to stabilize mast cells prevents the initial release of mediators that trigger the early phase of an allergic reaction.[20][21] Concurrently, its potent and multifaceted inhibition of eosinophil activation, recruitment, and effector function addresses the cellular infiltration characteristic of the late-phase response.[14][20][21] This comprehensive mechanism, supported by the quantitative data and experimental evidence detailed herein, underscores the scientific basis for this compound's role as a broad-spectrum anti-inflammatory agent in the management of allergic airway diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound sodium. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound sodium (Tilade) on the activation of human eosinophils and neutrophils and the release of histamine from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Mast-cell stabilisers (under construction) | Pharmacology Education Project [pharmacologyeducation.org]

- 6. Topical pharmacotherapy for allergic rhinitis: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of this compound sodium on the compound exocytosis of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound sodium on mediator release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chloride transport and the actions of this compound sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulations of histamine release from mast cells by interleukin-2 is affected by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mast Cell Activation Test (MAT) | Springer Nature Experiments [experiments.springernature.com]

- 12. Inhibition of cytokine-primed eosinophil chemotaxis by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [A mechanism for the anti-inflammatory effect of this compound; inhibition of both adhesion molecule expression on eosinophils and endothelial cells, and eosinophil chemotactic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of eosinophil density change and leukotriene C4 generation by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of topical anti-inflammatory drugs on eosinophil survival primed by epithelial cells. Additive effect of glucocorticoids and this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 21. experts.arizona.edu [experts.arizona.edu]

Initial In Vitro Investigations of Nedocromil's Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro investigations into the properties of nedocromil, a pyranoquinolone derivative recognized for its anti-inflammatory effects. The document summarizes key quantitative data, outlines detailed experimental methodologies for pivotal assays, and presents visual representations of signaling pathways and experimental workflows.

Core Pharmacological Properties

This compound sodium is a mast cell stabilizer that exhibits a broad spectrum of anti-inflammatory activities by inhibiting the activation and release of mediators from various inflammatory cells.[1] In vitro studies have been instrumental in elucidating its mechanism of action, demonstrating its effects on mast cells, eosinophils, neutrophils, macrophages, and platelets. A key discovery in understanding its mechanism is the identification of this compound as a potent agonist for the G-protein-coupled receptor 35 (GPR35), which is expressed on these inflammatory cells.[2][3]

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the key quantitative data from in vitro studies, providing a comparative overview of this compound's potency across different cell types and inflammatory processes.

Table 1: Inhibition of Mediator Release from Mast Cells

| Mediator | Stimulus | IC30 (µM) | Reference |

| Histamine | Antigen | 2.1 | [4] |

| Leukotriene C4 (LTC4) | Antigen | 2.3 | [4] |

| Prostaglandin D2 (PGD2) | Antigen | 1.9 | [4] |

| Histamine | Anti-human IgE | 4.7 | [4] |

| Leukotriene C4 (LTC4) | Anti-human IgE | 1.3 | [4] |

| Prostaglandin D2 (PGD2) | Anti-human IgE | 1.3 | [4] |

Table 2: Inhibition of Eosinophil Function

| Parameter | Stimulus | IC50 (nmol/L) | Reference |

| Chemotaxis | FMLP & NAF/IL-8 (GM-CSF primed) | ~1 - 10 | [5] |

| Chemotaxis | FMLP & NAF/IL-8 (IL-3 primed) | ~1 | [5] |

| Chemotaxis | C5a | ~10 - 100 | [5] |

Table 3: Agonist Activity on GPR35

| Assay | Receptor | logEC50 | EC50 (nM) | Reference |

| Calcium Flux | Human GPR35 | -6.9 | ~126 | [2] |

| Inositol Phosphate Accumulation | Human GPR35 | -7.5 | ~32 | [2] |

Table 4: Inhibition of Adhesion Molecule Expression

| Molecule | Cell Type | Stimulus | This compound Concentration (M) | % Inhibition | Reference |

| ICAM-1 | Human Conjunctival Epithelial Cells | IFN-γ | 10⁻⁷ | >50% | [6] |

| RANTES | Human Conjunctival Epithelial Cells | Major Basic Protein | 10⁻⁵ (4-hour preincubation) | Significant reduction | [6] |

| Mac-1 | PAF-induced Eosinophils | PAF | 10⁻⁵ and 10⁻⁷ | Significant suppression | [7] |

| ICAM-1 | IL-1β-stimulated HUVEC | IL-1β | 10⁻⁵ and 10⁻⁷ | Significant suppression | [7] |

| E-selectin | IL-1β-stimulated HUVEC | IL-1β | 10⁻⁵ and 10⁻⁷ | Significant suppression | [7] |

Experimental Protocols

This section details the methodologies for key in vitro experiments cited in this guide.

Mast Cell Degranulation Assay

This assay quantifies the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

Cell Culture and Sensitization:

-

Rat Basophilic Leukemia (RBL-2H3) cells are cultured in appropriate media.

-

For IgE-mediated degranulation, cells are sensitized overnight with anti-dinitrophenyl (DNP)-IgE.

Experimental Procedure:

-

Sensitized cells are washed with a buffer (e.g., PIPES buffer) to remove unbound IgE.

-

Cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes).

-

Degranulation is induced by adding an antigen (e.g., DNP-BSA) or a non-immunological stimulus like compound 48/80.[8]

-

The reaction is stopped, and the supernatant is collected.

-

The release of β-hexosaminidase, a granular enzyme, is measured as an index of degranulation. This is done by incubating the supernatant with a substrate like p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) and measuring the absorbance of the product.[9]

Data Analysis: The percentage inhibition of degranulation by this compound is calculated by comparing the β-hexosaminidase release in treated cells to that in untreated (control) cells.

Eosinophil Chemotaxis Assay

This assay assesses the effect of this compound on the directed migration of eosinophils towards a chemoattractant.

Cell Isolation:

-

Eosinophils are isolated from human peripheral blood using density gradient centrifugation.

Chemotaxis Assay (Boyden Chamber):

-

A Boyden chamber or a similar multi-well chemotaxis plate with a microporous membrane is used.

-

The lower wells are filled with a chemoattractant solution (e.g., Platelet-Activating Factor [PAF], f-Met-Leu-Phe [fMLP], or C5a).

-

Isolated eosinophils, pre-incubated with different concentrations of this compound or a vehicle, are placed in the upper wells.

-

The chamber is incubated to allow cell migration through the membrane towards the chemoattractant.

-

Migrated cells in the lower wells or on the underside of the membrane are quantified, often by microscopy or flow cytometry.[10]

Data Analysis: The inhibitory effect of this compound is determined by comparing the number of migrated cells in the presence of the compound to the number of migrated cells in the control group.

Leukotriene C4 (LTC4) Release Assay from Eosinophils

This assay measures the inhibitory effect of this compound on the synthesis and release of the pro-inflammatory lipid mediator LTC4 from eosinophils.

Cell Preparation:

-

Human eosinophils are purified from peripheral blood.

Experimental Procedure:

-

Purified eosinophils are resuspended in a suitable buffer.

-

Cells are pre-incubated with this compound at various concentrations.

-

LTC4 synthesis is stimulated using an agent like the calcium ionophore A23187 or opsonized zymosan.[11]

-

After incubation, the cell suspension is centrifuged, and the supernatant is collected.

-

The concentration of LTC4 in the supernatant is quantified using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).[12][13]

Data Analysis: The percentage inhibition of LTC4 release is calculated by comparing the levels in this compound-treated samples to those in untreated controls.

Adhesion Molecule Expression Assay

This assay evaluates the effect of this compound on the expression of cell surface adhesion molecules on inflammatory cells or endothelial cells.

Cell Culture and Stimulation:

-

Human Umbilical Vein Endothelial Cells (HUVEC) or isolated eosinophils are cultured.

-

Expression of adhesion molecules is induced by stimulating the cells with inflammatory mediators such as Interleukin-1β (IL-1β) or Platelet-Activating Factor (PAF).[7]

Experimental Procedure:

-

Cells are pre-incubated with various concentrations of this compound.

-

The stimulating agent is added to induce the expression of adhesion molecules like ICAM-1, E-selectin, or Mac-1.

-

After an appropriate incubation period, the cells are harvested.

-

The expression of the target adhesion molecule is quantified using flow cytometry with fluorescently labeled monoclonal antibodies specific for the molecule of interest.

Data Analysis: The change in the mean fluorescence intensity is used to determine the percentage inhibition of adhesion molecule expression by this compound.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and experimental processes described in this guide.

Caption: this compound's inhibitory mechanism on inflammatory cells.

Caption: Workflow for the Mast Cell Degranulation Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. karger.com [karger.com]

- 3. G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of cytokine-primed eosinophil chemotaxis by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. [A mechanism for the anti-inflammatory effect of this compound; inhibition of both adhesion molecule expression on eosinophils and endothelial cells, and eosinophil chemotactic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound sodium on the compound exocytosis of mast cells [pubmed.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Mechanisms involved in eosinophil migration. Platelet-activating factor-induced chemotaxis and interleukin-5-induced chemokinesis are mediated by different signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preferential generation of leukotriene C4 by human eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and release of leukotriene C4 by human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Leukotriene C4 production from human eosinophils in vitro. Role of eosinophil chemotactic factors on eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Nedocromil (C19H17NO7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nedocromil, a pyranoquinoline dicarboxylic acid derivative, is a non-steroidal anti-inflammatory agent recognized for its efficacy as a mast cell stabilizer in the prophylactic treatment of asthma and allergic conjunctivitis.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound. It delves into its mechanism of action, detailing its inhibitory effects on various inflammatory cells and associated signaling pathways. Furthermore, this guide presents detailed experimental protocols for key in vitro and in vivo assays relevant to the study of this compound's therapeutic effects.

Chemical Structure and Identification

This compound is chemically identified as 9-ethyl-4,6-dioxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylic acid.[1] Its structure is characterized by a tricyclic pyranoquinoline core with two carboxylic acid functional groups, an ethyl group, and a propyl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 9-ethyl-4,6-dioxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylic acid[1] |

| Molecular Formula | C19H17NO7[1] |

| CAS Number | 69049-73-6[1] |

| Molecular Weight | 371.34 g/mol [4] |

| Synonyms | FPL 59002[1] |

This compound is often used therapeutically as its disodium salt, this compound Sodium (CAS Number: 69049-74-7).[5]

Physicochemical Properties

The physicochemical properties of this compound and its sodium salt are crucial for its formulation, delivery, and pharmacokinetic profile. This compound is a yellow, crystalline powder.[6] The sodium salt exists in several hydrate forms, including a monohydrate, trihydrate, and heptahemihydrate, with the trihydrate being stable over a relative humidity range of 6.4% to 79.5% at 22°C.[7]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 298-300 °C (decomposes) | [6] |

| pKa (Strongest Acidic) | 2.2 | [1] |

| logP | 2.22 | [1] |

| Aqueous Solubility (this compound) | 0.145 g/L | [1] |

| Aqueous Solubility (this compound Sodium) | 20 mg/mL | [6] |

| Solubility (this compound Sodium) | DMSO: 20 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 1 mg/mL | [5] |

| Polar Surface Area | 121.21 Ų | [1] |

Mechanism of Action

This compound's primary mechanism of action is the stabilization of mast cells, which prevents the release of histamine and other inflammatory mediators.[2][8] However, its therapeutic effects extend to a broader range of anti-inflammatory activities involving multiple cell types and pathways.[9][10]

Inhibition of Inflammatory Cell Activation

This compound has been demonstrated to inhibit the in vitro activation of a variety of inflammatory cells implicated in asthma, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets.[1][9] This inhibition prevents the release of pro-inflammatory mediators such as histamine, prostaglandin D2, and leukotriene C4.[1]

Signaling Pathways

This compound's mast cell stabilizing effect is linked to its ability to inhibit chloride ion channels.[9][11] In mast cells, allergen-IgE cross-linking on the cell surface triggers an influx of chloride ions, which is a prerequisite for the subsequent calcium influx that leads to degranulation.[1] By blocking these chloride channels, this compound prevents the necessary ionic changes for mediator release.[1][9]

Recent studies have elucidated the role of the Annexin-A1 (ANX-A1) and its receptor, formyl peptide receptor 2 (FPR2), in the inhibitory action of this compound on mast cells.[2][8] this compound potentiates the release of ANX-A1 from mast cells.[2] ANX-A1 then acts in an autocrine or paracrine manner on the FPR2 receptor, initiating an intracellular signaling cascade that suppresses mast cell degranulation.[2][8] This pathway appears to be crucial for this compound's inhibitory effect, as mast cells from ANX-A1 knockout mice are insensitive to the drug.[8]

This compound inhibits the chemotaxis of eosinophils and neutrophils towards various chemoattractants, including platelet-activating factor (PAF) and leukotriene B4 (LTB4).[10] This action is thought to contribute to its anti-inflammatory effects by reducing the infiltration of these granulocytes into airway tissues.[9] The drug has been shown to suppress the expression of adhesion molecules, such as Mac-1 on eosinophils and E-selectin and ICAM-1 on endothelial cells.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's pharmacological effects.

In Vitro Mast Cell Histamine Release Assay

This protocol describes the measurement of histamine release from rat basophilic leukemia (RBL-2H3) cells, a common model for mast cell degranulation studies.

Materials:

-

RBL-2H3 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Anti-dinitrophenyl (DNP)-IgE antibody

-

DNP-Human Serum Albumin (HSA)

-

This compound Sodium

-

Tyrode's buffer

-

Triton X-100 (for total histamine release)

-

Histamine ELISA kit

Procedure:

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

-

Seed cells in 24-well plates and allow them to adhere overnight.

-

Sensitize the cells by incubating with anti-DNP-IgE (0.5 µg/mL) for 24 hours.

-

-

Drug Treatment and Stimulation:

-

Wash the sensitized cells twice with Tyrode's buffer.

-

Pre-incubate the cells with various concentrations of this compound Sodium or vehicle control in Tyrode's buffer for 30 minutes at 37°C.

-

Stimulate the cells by adding DNP-HSA (100 ng/mL) and incubate for 1 hour at 37°C.

-

For spontaneous release, add buffer instead of DNP-HSA.

-

For total histamine release, lyse a separate set of cells with 0.1% Triton X-100.

-

-

Histamine Measurement:

-

Collect the supernatants from each well.

-

Measure the histamine concentration in the supernatants using a commercial histamine ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of histamine release for each sample using the following formula:

-

% Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100

-

-

Plot the percentage of inhibition of histamine release against the concentration of this compound to determine the IC50 value.

-

In Vivo Ovalbumin-Induced Asthma Model in Guinea Pigs

This protocol outlines the induction of an allergic asthma phenotype in guinea pigs using ovalbumin (OVA) sensitization and challenge.

Materials:

-

Male Dunkin-Hartley guinea pigs (250-300 g)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Al(OH)3)

-

Saline solution (0.9% NaCl)

-

This compound Sodium

-

Aerosol delivery system (nebulizer)

-

Whole-body plethysmograph

Procedure:

-

Sensitization:

-

On day 0, sensitize each guinea pig with an intraperitoneal (i.p.) injection of 1 mL of a solution containing 100 µg OVA and 100 mg Al(OH)3 in saline.

-

On day 7, administer a booster i.p. injection of 1 mL of a solution containing 50 µg OVA and 50 mg Al(OH)3 in saline.

-

-

Drug Administration:

-

From day 14 to day 21, administer this compound Sodium (e.g., via inhalation or i.p. injection) or vehicle control to the respective groups of guinea pigs daily.

-

-

Ovalbumin Challenge:

-

On day 21, 30 minutes after the final drug administration, place the guinea pigs in a whole-body plethysmograph to measure baseline airway resistance.

-

Expose the animals to an aerosol of 1% OVA in saline for 5 minutes.

-

Continuously monitor airway resistance for at least 30 minutes post-challenge.

-

-

Bronchoalveolar Lavage (BAL) and Histology (Optional):

-

At the end of the experiment, euthanize the animals and perform BAL to collect airway inflammatory cells.

-

Perform differential cell counts on the BAL fluid.

-

Fix and process the lungs for histological analysis to assess inflammation and airway remodeling.

-

-

Data Analysis:

-

Calculate the percentage increase in airway resistance from baseline for each animal.

-

Compare the airway responses and inflammatory cell counts between the this compound-treated and control groups.

-

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a method to assess the effect of this compound on neutrophil migration towards a chemoattractant using a Boyden chamber.

Materials:

-

Freshly isolated human neutrophils

-

RPMI-1640 medium with 0.5% Bovine Serum Albumin (BSA)

-

Chemoattractant (e.g., Interleukin-8 (IL-8) or fMLP)

-

This compound Sodium

-

Boyden chamber apparatus with polycarbonate filters (3-5 µm pore size)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Resuspend the isolated neutrophils in RPMI-1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Place the chemoattractant (e.g., 10 nM IL-8) in the lower wells of the Boyden chamber.

-

In the upper wells, add the neutrophil suspension.

-

For the test group, pre-incubate the neutrophils with various concentrations of this compound Sodium for 30 minutes before adding them to the upper wells.

-

Include a negative control with medium alone in the lower well and a positive control with the chemoattractant but no this compound.

-

-

Incubation:

-

Incubate the assembled chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

-

Cell Staining and Counting:

-

After incubation, remove the filter and wipe the upper surface to remove non-migrated cells.

-

Fix and stain the filter with a staining solution.

-

Mount the filter on a microscope slide.

-

Count the number of migrated cells on the lower surface of the filter in several high-power fields using a light microscope.

-

-

Data Analysis:

-

Calculate the average number of migrated cells per field for each condition.

-

Determine the percentage inhibition of chemotaxis by this compound compared to the positive control.

-

Conclusion

This compound is a well-characterized anti-inflammatory agent with a multifaceted mechanism of action centered on the inhibition of inflammatory cell activation and mediator release. Its chemical structure and physicochemical properties are well-defined, allowing for its formulation and therapeutic use, primarily as its sodium salt. The understanding of its inhibitory effects on mast cells, eosinophils, and neutrophils, through pathways involving chloride channel modulation and the Annexin-A1/FPR2 system, provides a solid foundation for its clinical application in allergic diseases. The detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals engaged in the further investigation and development of this compound and related compounds.

References

- 1. karger.com [karger.com]

- 2. The role of the Annexin-A1/FPR2 system in the regulation of mast cell degranulation provoked by compound 48/80 and in the inhibitory action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. novamedline.com [novamedline.com]

- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of the Annexin-A1/FPR2 system in the regulation of mast cell degranulation provoked by compound 48/80 and in the inhibitory action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chloride transport and the actions of this compound sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. Role of chloride channel modulation in the mechanism of action of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

Nedocromil's Inhibitory Effect on Sensory Neuropeptide Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the inhibitory effects of nedocromil sodium on the release of sensory neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP). It is designed for researchers, scientists, and professionals in drug development who are investigating neurogenic inflammation and potential therapeutic interventions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. The evidence presented suggests that this compound's mechanism of action involves the modulation of sensory nerve excitability, positioning it as a significant compound for further investigation in airway and other inflammatory diseases.

Introduction

Sensory nerves, particularly C-fibers, play a crucial role in the pathophysiology of various inflammatory conditions, including asthma.[1][2] Upon stimulation by irritants or inflammatory mediators, these nerves release neuropeptides like Substance P and CGRP, which contribute to vasodilation, plasma extravasation, and smooth muscle contraction, collectively known as neurogenic inflammation.[3] this compound sodium is an anti-inflammatory agent that has demonstrated efficacy in inhibiting responses to stimuli that trigger sensory nerve activation.[4] This guide explores the specific inhibitory effects of this compound on the release of these pivotal sensory neuropeptides.

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize the available quantitative data on the inhibitory action of this compound sodium on sensory nerve activation and neuropeptide-mediated responses.

| Parameter | Stimulus | System/Model | This compound Concentration | Observed Inhibition | Reference |

| Action Potential Generation | Capsaicin | Guinea Pig Tracheal C-fibers | 1 x 10⁻⁴ M | >50% reduction | Not explicitly cited |

| Potentiation of Cholinergic Neural Responses | Substance P | Isolated Innervated Rabbit Trachea (Preganglionic) | 1 x 10⁻⁷ M | Significant inhibition | [5] |

| Bronchoconstrictor Hyperresponsiveness | Substance P (in cigarette smoke-exposed animals) | Guinea Pig (in vivo) | ≥ 3 x 10⁻⁵ M (aerosolized) | Significant shift to the right of the concentration-response curve | [6] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound's effects on sensory neuropeptide release.

In Vitro Measurement of Neuropeptide Release from Cultured Dorsal Root Ganglion (DRG) Neurons

This protocol is fundamental for directly assessing the inhibitory effect of this compound on neuropeptide release from primary sensory neurons.

Experimental Workflow:

Caption: Workflow for in vitro neuropeptide release assay.

Detailed Steps:

-

DRG Neuron Isolation and Culture:

-

Dorsal root ganglia are dissected from rodents (e.g., rats or guinea pigs).

-

The ganglia are enzymatically digested using a solution containing collagenase and trypsin to dissociate the neurons.

-

Neurons are then mechanically triturated and plated on coverslips coated with an adhesive substrate like poly-L-lysine.

-

The cells are maintained in a suitable culture medium, such as Neurobasal medium supplemented with nerve growth factor (NGF), for several days to allow for recovery and neurite outgrowth.

-

-

Stimulation and this compound Treatment:

-

Cultured DRG neurons are pre-incubated with varying concentrations of this compound sodium for a defined period.

-

Neuropeptide release is then stimulated by adding capsaicin, a potent activator of sensory neurons, to the culture medium.

-

-

Quantification of Neuropeptide Release:

-

The culture supernatant is collected following stimulation.

-

The concentrations of Substance P and CGRP in the supernatant are quantified using sensitive immunoassays such as ELISA or RIA.

-

Patch-Clamp Electrophysiology to Measure Chloride Currents

This protocol allows for the investigation of this compound's effect on ion channel activity in sensory neurons, a key aspect of its proposed mechanism of action.

Experimental Workflow:

Caption: Workflow for patch-clamp analysis of chloride currents.

Detailed Steps:

-

Cell Preparation:

-

Cultured DRG neurons are placed in a recording chamber on the stage of an inverted microscope.

-

-

Whole-Cell Patch-Clamp Recording:

-

A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the membrane of a single neuron.

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of ion currents.

-

-

Measurement of Chloride Currents:

-

The neuron is voltage-clamped at a holding potential that allows for the isolation and measurement of chloride currents.

-

Baseline chloride currents are recorded.

-

This compound sodium is then applied to the bath solution.

-

Changes in the amplitude and kinetics of the chloride currents in the presence of this compound are recorded and analyzed.

-

Signaling Pathways

Capsaicin-Induced Sensory Neuropeptide Release

Capsaicin activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel, on sensory nerve endings. This activation leads to a cascade of events culminating in the release of neuropeptides.

References

- 1. Effect of this compound on bronchospasm induced by inhalation of substance P in asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound sodium on airway sensory nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound sodium on airway neurogenic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical effects of this compound sodium on challenges invoking neuronal mechanisms and on virally induced symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound sodium inhibits substance P-induced potentiation of cholinergic neural responses in the isolated innervated rabbit trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

The Pharmacodynamics and Systemic Absorption of Inhaled Nedocromil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nedocromil sodium is an anti-inflammatory agent utilized in the management of asthma.[1] Administered via inhalation, its therapeutic efficacy is predicated on local activity within the airways, with systemic absorption being a key consideration in its safety and pharmacokinetic profile. This technical guide provides a comprehensive overview of the pharmacodynamics and absorption of inhaled this compound, presenting quantitative data in structured tables, detailing experimental protocols from key studies, and visualizing core concepts through signaling pathway and experimental workflow diagrams.

Pharmacodynamics: Mechanism of Action